disodium;4-[2-oxo-5-(4-sulfonatophenyl)-1,3-dihydroimidazol-4-yl]benzenesulfonate
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Overview
Description
Benzenesulfonic acid, 4,4’-(2,3-dihydro-2-oxo-1H-imidazole-4,5-diyl)bis-, sodium salt (1:2) is a complex organic compound that features a benzenesulfonic acid moiety linked to an imidazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4,4’-(2,3-dihydro-2-oxo-1H-imidazole-4,5-diyl)bis-, sodium salt (1:2) typically involves the reaction of benzenesulfonic acid derivatives with imidazole intermediates. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its sodium salt form.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4,4’-(2,3-dihydro-2-oxo-1H-imidazole-4,5-diyl)bis-, sodium salt (1:2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of different imidazole derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various functionalized imidazole compounds.
Scientific Research Applications
Benzenesulfonic acid, 4,4’-(2,3-dihydro-2-oxo-1H-imidazole-4,5-diyl)bis-, sodium salt (1:2) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4,4’-(2,3-dihydro-2-oxo-1H-imidazole-4,5-diyl)bis-, sodium salt (1:2) involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The sulfonic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 4,4’-bis-, sodium salt (11): A similar compound with a different substitution pattern.
Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(2-phenyldiazenyl)-1H-pyrazol-1-yl]-, sodium salt (11): Another related compound with distinct functional groups.
Uniqueness
Benzenesulfonic acid, 4,4’-(2,3-dihydro-2-oxo-1H-imidazole-4,5-diyl)bis-, sodium salt (1:2) is unique due to its specific combination of benzenesulfonic acid and imidazole moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
6826-44-4 |
---|---|
Molecular Formula |
C15H10N2Na2O7S2 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
disodium;4-[2-oxo-5-(4-sulfonatophenyl)-1,3-dihydroimidazol-4-yl]benzenesulfonate |
InChI |
InChI=1S/C15H12N2O7S2.2Na/c18-15-16-13(9-1-5-11(6-2-9)25(19,20)21)14(17-15)10-3-7-12(8-4-10)26(22,23)24;;/h1-8H,(H2,16,17,18)(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |
InChI Key |
APSHMRVPXPERJJ-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C2=C(NC(=O)N2)C3=CC=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NC(=O)N2)C3=CC=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
6826-44-4 | |
Origin of Product |
United States |
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